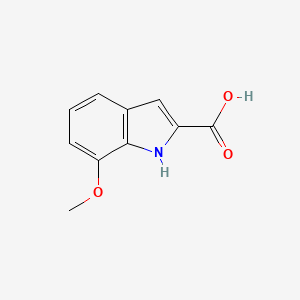

7-甲氧基-1H-吲哚-2-羧酸

描述

7-Methoxy-1H-indole-2-carboxylic acid is a compound with the molecular formula C10H9NO3 . It is used to study the effects of methoxy and amino substitution on the indole ring .

Molecular Structure Analysis

The molecular structure of 7-Methoxy-1H-indole-2-carboxylic acid consists of a benzene ring fused to a pyrrole ring, with a methoxy group attached at the 7th position and a carboxylic acid group at the 2nd position .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methoxy-1H-indole-2-carboxylic acid include a molecular weight of 191.18 g/mol, a topological polar surface area of 62.3 Ų, and a complexity of 231 .科学研究应用

Application 1: Synthesis of Indole Derivatives

- Summary of Application : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .

- Methods of Application : The synthesis of indole derivatives involves various chemical reactions, including the Fischer indole synthesis, Madelung synthesis, and Bartoli indole synthesis .

- Results or Outcomes : Indole derivatives, both natural and synthetic, show various biologically vital properties. They have attracted increasing attention in recent years due to their potential in treating cancer cells, microbes, and different types of disorders in the human body .

Application 2: HIV-1 Integrase Strand Transfer Inhibitors

- Summary of Application : Indole-2-carboxylic acid derivatives have been used as novel HIV-1 integrase strand transfer inhibitors .

- Methods of Application : The indole nucleus of the compound was observed to chelate with two Mg2+ ions within the active site of integrase. Through optimization of the compound, a series of indole-2-carboxylic acid derivatives were designed and synthesized .

- Results or Outcomes : Compound 17a was found to markedly inhibit the effect of integrase, with an IC50 value of 3.11 μM. The introduced C6 halogenated benzene ring could effectively bind with the viral DNA (dC20) through π–π stacking interaction .

Application 3: Synthesis of Alkaloids

- Summary of Application : Indoles are significant in the synthesis of selected alkaloids .

- Methods of Application : The construction of indoles as a moiety in selected alkaloids involves various chemical reactions .

- Results or Outcomes : The synthesis of indole derivatives as prevalent moieties present in selected alkaloids has been highlighted .

Application 4: Antiviral Activity

- Summary of Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

- Methods of Application : The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

- Results or Outcomes : The compound showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L and the highest selectivity index (SI) value .

Application 5: Synthesis of Dibromophakellin and Analogs

- Summary of Application : Indole-2-carboxylic acid is used as a reactant for the total synthesis of (±)-dibromophakellin and its analogs .

- Methods of Application : The synthesis involves various chemical reactions using indole-2-carboxylic acid as a starting material .

- Results or Outcomes : The synthesis of (±)-dibromophakellin and its analogs has been achieved .

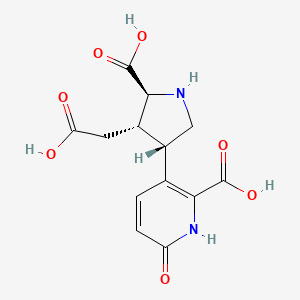

Application 6: Synthesis of Pyrrolizidine Alkaloid

- Summary of Application : Indole-2-carboxylic acid is used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .

- Methods of Application : The synthesis involves various chemical reactions using indole-2-carboxylic acid as a starting material .

- Results or Outcomes : The synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine has been achieved .

安全和危害

属性

IUPAC Name |

7-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-5-7(10(12)13)11-9(6)8/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPRTJYUDCZXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179356 | |

| Record name | 5-Methoxyindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-1H-indole-2-carboxylic acid | |

CAS RN |

24610-33-1 | |

| Record name | 5-Methoxyindole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024610331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxyindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[2-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1204975.png)

![2-[1-Hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B1204991.png)